
Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate, also known as DDB, is a synthetic compound that belongs to the family of oxobutanoates. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Aplicaciones Científicas De Investigación
Crystal Structure and Surface Analysis
A study by Shabir et al. (2020) synthesized a compound related to Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate, focusing on its crystal structure. They used single crystal X-ray analysis to determine the molecular and crystal structures, providing insights into the planarity of the cyclobutane ring and the interactions stabilizing the crystal structure, such as hydrogen bonding and van der Waals interactions (Shabir et al., 2020).
Synthesis and Biological Activity
Several studies focus on the synthesis of derivatives of this compound and their potential biological activities:
- Aal (2002) synthesized new S-DABO and HEPT analogues with potential biological activity against HBV (Aal, 2002).
- Liu et al. (2004) developed novel derivatives and evaluated their biological activities, including fungicidal and insecticidal activities (Liu, Li, & Li, 2004).
- Deady et al. (2003) reported on derivatives showing potent cytotoxic activities against various cancer cell lines (Deady et al., 2003).
Pharmaceutical and Chemical Applications
- Mar'yasov et al. (2017) explored the reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene, leading to structures that can form supramolecular architectures, potentially useful for including large organic and bioorganic molecules (Mar'yasov et al., 2017).
- Elzahhar et al. (2015) synthesized compounds from methyl pyridyl-2,4-dioxobutanoates, showing significant antimicrobial activities against various bacteria and fungi (Elzahhar et al., 2015).
- Şenol et al. (2020) synthesized new pyrazoline derivatives and studied their photophysical properties, indicating potential applications in nonlinear optical materials (Şenol et al., 2020).
Mecanismo De Acción
Target of Action
Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate is a complex organic compound. Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these pathway alterations can include changes in cell behavior, such as proliferation, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds often have good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of these compounds can vary widely and are influenced by factors such as the specific chemical structure of the compound and the metabolic capabilities of the organism .
Result of Action
Similar compounds have been found to have various effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression . These effects can lead to changes in cell behavior and can have potential therapeutic applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules . For example, the compound’s stability and reactivity can be affected by the pH of the environment, while its efficacy can be influenced by the presence of other molecules that can interact with the same targets .
Propiedades
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-17-11-5-4-8(6-12(11)18-2)9(14)7-10(15)13(16)19-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCXDAYQOSEQQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)
![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)
![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2766936.png)

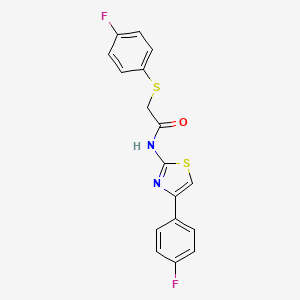
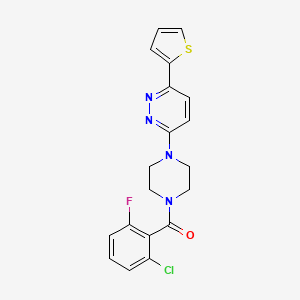
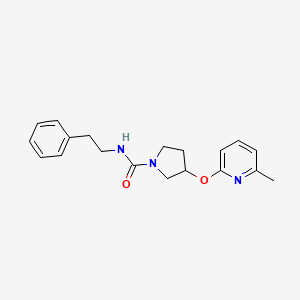
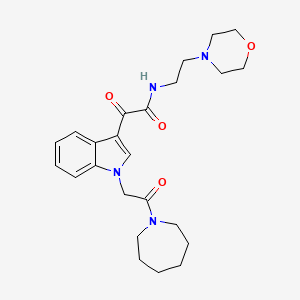
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2766946.png)
![N-[4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2766947.png)
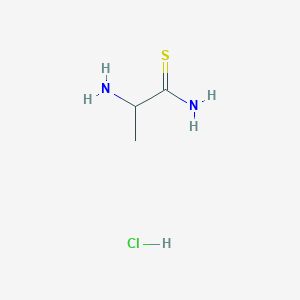
![ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate](/img/structure/B2766951.png)